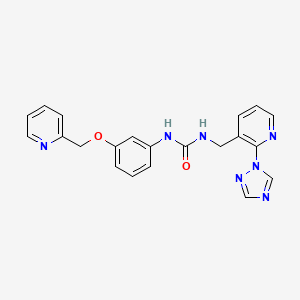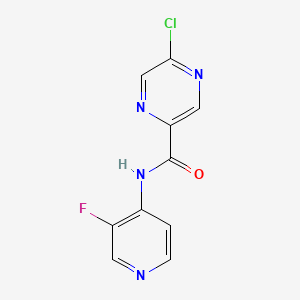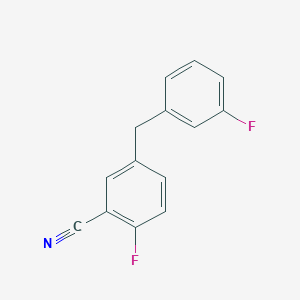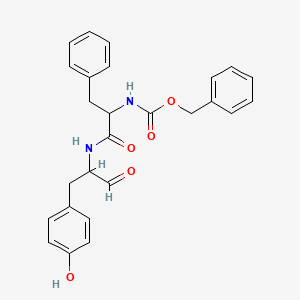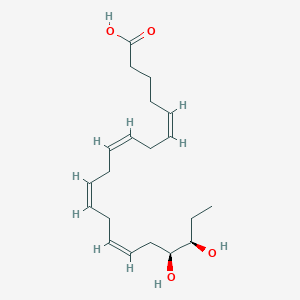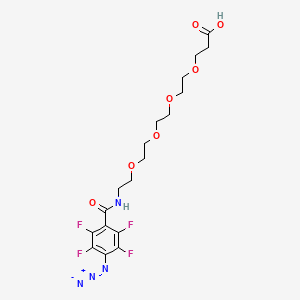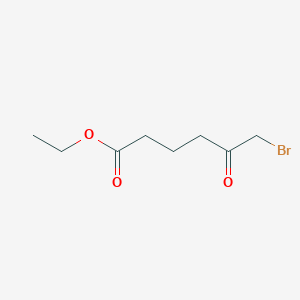
1-Amino-4-methyl-3-pentanone Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32632583 is a chemical compound with significant interest in various scientific fields. It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry. The compound’s structure and reactivity make it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of MFCD32632583 involves specific synthetic routes and reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form. The preparation method is simple and suitable for industrial large-scale production . The crystal form A-I of the compound methanesulfonate prepared has good solubility and stability, facilitating the preparation and storage of pharmaceutical preparations .
Industrial Production Methods: Industrial production of MFCD32632583 focuses on optimizing the reaction conditions to ensure high yield and purity. The process involves controlled temperature, pressure, and the use of specific catalysts to achieve the desired product. The preparation method is designed to be scalable and efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: MFCD32632583 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Reduction: Reduction reactions can be facilitated by specific reducing agents under controlled conditions.
Substitution: Substitution reactions involve the replacement of functional groups within the compound, often using specific catalysts and reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of quaternary ammonium cations, which are significant for drug development .
Scientific Research Applications
MFCD32632583 has a wide range of scientific research applications:
Chemistry: The compound is used in various chemical reactions to study its reactivity and potential for creating new materials.
Biology: In biological research, MFCD32632583 is used to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: MFCD32632583 is used in industrial applications for the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of MFCD32632583 involves targeting specific molecular pathways and exerting its effects through various interactions. For example, the compound may enhance membrane permeability and disrupt protein synthesis, leading to its antibacterial and antibiofilm activities . The molecular targets and pathways involved include the bacterial cell membrane and specific proteins essential for bacterial survival .
Comparison with Similar Compounds
- Triazolo ring compound methanesulfonate crystal forms
- Other compounds with similar structural features and reactivity
Properties
Molecular Formula |
C6H14ClNO |
|---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
1-amino-4-methylpentan-3-one;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(2)6(8)3-4-7;/h5H,3-4,7H2,1-2H3;1H |
InChI Key |
MVUTYLXNYPQZAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-[2-[2-[3-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoate](/img/structure/B13710841.png)
